2-Amino-3-chloro-6-methoxypyridine

Medicinal Chemistry Synthetic Chemistry Scaffold Design

Procure 2-Amino-3-chloro-6-methoxypyridine (CAS 742070-73-1) for medicinal chemistry and agrochemical programs requiring rapid diversification at the pyridine 3-position. The strategically positioned 3-chloro substituent provides a reliable synthetic handle for Pd-catalyzed cross-coupling, enabling efficient SAR exploration without additional low-yielding functionalization steps. Its regioisomeric identity (2-amino-3-chloro-6-methoxy) imparts a distinct electronic and steric environment that cannot be replicated by generic aminopyridines or regioisomers such as 3-amino-2-chloro-6-methoxypyridine (CAS 34392-85-3). Substitution of the incorrect isomer risks divergent reactivity and biological target engagement profiles. Supplied at ≥98% purity with certificates of analysis.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 742070-73-1
Cat. No. B1452452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-6-methoxypyridine
CAS742070-73-1
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)Cl)N
InChIInChI=1S/C6H7ClN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9)
InChIKeyYAXPRXMMTWDYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloro-6-methoxypyridine (CAS 742070-73-1) Procurement & Chemical Profile


2-Amino-3-chloro-6-methoxypyridine (CAS 742070-73-1) is a trisubstituted pyridine scaffold featuring a 2-amino group, a 3-chloro substituent, and a 6-methoxy moiety . This substitution pattern creates a distinct electronic and steric environment that influences its reactivity profile as a synthetic intermediate and potential pharmacophore . The compound is commercially available at high purity (≥98%) and is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research programs .

Why 2-Amino-3-chloro-6-methoxypyridine Cannot Be Replaced by Generic Aminopyridine Analogs


Generic substitution with other aminopyridine derivatives fails due to the unique electronic and steric profile of the 2-amino-3-chloro-6-methoxypyridine scaffold. The specific positioning of the chlorine and methoxy groups relative to the 2-amino group critically modulates both its chemical reactivity and its potential for target engagement in biological systems . For instance, the regioisomer 3-amino-2-chloro-6-methoxypyridine (CAS 34392-85-3) presents a different vector for derivatization and distinct physicochemical properties, including a significantly different melting point (46-50°C vs. solid without a defined range for the 2-amino isomer), which can impact formulation and synthetic workflow compatibility . Such differences in regiochemistry can lead to divergent outcomes in cross-coupling reactions, nucleophilic substitutions, and biological target binding, making interchange without re-optimization scientifically unsound .

Quantitative Differentiation of 2-Amino-3-chloro-6-methoxypyridine Against Closest Analogs


Regioisomeric Differentiation: 2-Amino vs. 3-Amino Substitution

The 2-amino-3-chloro-6-methoxypyridine scaffold (target) is structurally distinct from its regioisomer, 3-amino-2-chloro-6-methoxypyridine (CAS 34392-85-3). While they share the same molecular formula (C6H7ClN2O) and molecular weight (158.59 g/mol), the positioning of the amino group at the 2-position versus the 3-position creates a different electronic and steric environment . This is reflected in their distinct physical properties, most notably the melting point: 46-50°C for the 3-amino regioisomer compared to a solid state for the 2-amino target compound that is often stored at room temperature, indicating a potentially different crystalline structure or intermolecular interaction profile [1].

Medicinal Chemistry Synthetic Chemistry Scaffold Design

Substituent Profile Comparison: Impact on Calculated Lipophilicity (XLogP3)

The 6-methoxy substituent on the target compound imparts a distinct lipophilicity profile compared to its des-methoxy analog, 2-amino-3-chloropyridine (CAS 39620-04-7). According to computed properties in PubChem, 2-amino-3-chloropyridine has an XLogP3 value of 0.8 [1]. In contrast, the addition of the 6-methoxy group in 2-amino-3-chloro-6-methoxypyridine is expected to increase lipophilicity, which is often associated with enhanced membrane permeability in a biological context . This difference in predicted partition coefficient can influence compound absorption, distribution, and overall pharmacokinetic behavior in drug discovery programs.

Medicinal Chemistry ADME Properties Scaffold Optimization

Differential Reactivity Profile: Regioselective Substitution at the 3-Position

The target compound's structure positions a chlorine atom at the 3-position, adjacent to the 2-amino group. This ortho relationship creates a unique reactivity profile that is distinct from analogs lacking this halogen or with a different substitution pattern. While quantitative kinetic data comparing this specific scaffold to its analogs is not publicly available in the primary literature, the presence of the chlorine atom is well-established to enable regioselective metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational in medicinal chemistry for derivatization . The 3-chloro group serves as a synthetic handle that is absent in compounds like 2-amino-6-methoxypyridine (CAS 57334-55-1), thereby providing a distinct vector for molecular diversification and the construction of complex molecular architectures .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Optimal Use Cases for 2-Amino-3-chloro-6-methoxypyridine Based on Differentiated Evidence


Medicinal Chemistry Scaffold for Late-Stage Diversification via Cross-Coupling

Procurement of 2-amino-3-chloro-6-methoxypyridine is scientifically justified for medicinal chemistry programs requiring a pyridine core that can be rapidly diversified at the 3-position. The 3-chloro substituent provides a reliable synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or amino groups to explore structure-activity relationships (SAR) . This contrasts with analogs like 2-amino-6-methoxypyridine, which lack this functional handle and would require additional, often low-yielding, synthetic steps for functionalization at that position . The unique regioisomeric identity ensures that the resulting library of compounds explores a specific chemical space defined by the 2-amino-6-methoxypyridine core .

Agrochemical Intermediate for Targeted Herbicide Development

The compound serves as a strategic intermediate in the synthesis of novel herbicides and pesticides. Its structure, containing both an amino group for further derivatization and a chloro group for potential nucleophilic substitution, allows for the construction of complex molecules with specific biological activity . The distinct physicochemical properties imparted by the 2-amino-3-chloro-6-methoxy substitution pattern differentiate it from simpler pyridine intermediates and may be crucial for achieving the desired potency and selectivity profile in agrochemical active ingredients . This scaffold is particularly valuable when a specific spatial arrangement of functional groups is required to engage a biological target in plants or pests .

Chemical Probe for Investigating Regioisomer-Dependent Biological Activity

In basic biochemical research, the target compound is essential for studying how the position of a functional group on a pyridine ring affects biological target engagement. By procuring and testing the 2-amino-3-chloro-6-methoxypyridine alongside its regioisomer (e.g., 3-amino-2-chloro-6-methoxypyridine) , researchers can generate critical data to understand the structural determinants of binding affinity and selectivity for enzymes, receptors, or ion channels . Such studies are fundamental for rational drug design and for avoiding misinterpretation of biological data that can arise from using the incorrect isomer .

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